molecular formula C6H2BrClFNO2 B595961 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene CAS No. 1311197-88-2

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene

Cat. No.: B595961
CAS No.: 1311197-88-2
M. Wt: 254.439
InChI Key: QVJCDJCNCFFOIC-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2. It is a polyhalogenated nitrobenzene derivative, characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It carries the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated benzene undergoes halogenation reactions to introduce bromine, chlorine, and fluorine atoms. This can be achieved using reagents such as bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst, chlorine (Cl2) with iron(III) chloride (FeCl3), and fluorine (F2) with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, halogens) that activate the benzene ring towards electrophiles.

    Nucleophilic Aromatic Substitution: The presence of halogens makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron (Fe) with hydrochloric acid (HCl).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) with appropriate catalysts (FeBr3, FeCl3) are used.

    Nucleophilic Aromatic Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) with palladium catalyst or iron (Fe) with hydrochloric acid (HCl).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional electrophilic groups.

    Nucleophilic Aromatic Substitution: Substituted benzene derivatives with nucleophilic groups replacing halogens.

    Reduction: Amino-substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (nitro, halogens) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of various substituted benzene derivatives with different chemical and biological properties.

Comparison with Similar Compounds

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-2-chloro-4-fluoro-5-nitrobenzene: Similar structure but different positions of halogen and nitro groups.

    1-Bromo-4-chloro-2-fluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.

    5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: Different positions of substituents, leading to variations in chemical behavior.

The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJCDJCNCFFOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716483
Record name 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-88-2
Record name 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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